molecular formula C3H7N3O B1278768 3-Azidopropan-1-ol CAS No. 72320-38-8

3-Azidopropan-1-ol

Cat. No. B1278768
CAS RN: 72320-38-8
M. Wt: 101.11 g/mol
InChI Key: WHVSIWLMCCGHFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds is well-documented in the provided papers. For instance, an improved synthesis of protected cis- and trans-3-azido-L-proline and cis- and trans-4-azido-L- and -D-proline is reported, which involves the use of diphenylphosphoryl azide under Mitsunobu conditions . This method starts from hydroxyproline precursors and includes a new lactone-opening reaction and p-nitrobenzoate hydrolysis under very mild conditions. Although this synthesis is specific to azidoproline derivatives, it suggests that similar strategies could potentially be applied to the synthesis of this compound, using an appropriate hydroxypropanol precursor and azidation reagents.

Molecular Structure Analysis

The molecular structure of azides is characterized by the azido group, which can impart significant reactivity to the molecule. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures such as 1,3-azaphospholes . These structures are notable for their photoelectric performance, hinting at the potential electronic properties of azides. The azido group in this compound would likely influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Azido compounds are known for their participation in various chemical reactions, such as click chemistry, where they can react with alkynes to form triazoles in the presence of a copper(I) catalyst. The papers do not provide specific reactions for this compound, but they do mention the use of azido compounds in the synthesis of potential dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors . This suggests that azido compounds, including this compound, could be valuable in the development of pharmaceuticals through their ability to undergo bioconjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, azido compounds in general are known to be sensitive to heat and shock, which can cause them to decompose, sometimes explosively. The presence of the azido group can also affect the solubility and stability of the compound. For example, the azido group can improve the solubility of certain compounds in polar solvents, which is beneficial for their application in biological systems, as seen with the azidothymidine (AZT) conjugates .

Scientific Research Applications

Synthesis of Antimalarial Compounds

3-Azidopropan-1-ol derivatives, such as 2-amino-3-arylpropan-1-ols, are utilized in synthesizing compounds with antimalarial properties. A study showed that some of these derivatives exhibit moderate antimalarial activity against strains of Plasmodium falciparum (D’hooghe et al., 2011).

Solid Phase Peptide Synthesis

The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including this compound derivatives, is significant in solid-phase peptide synthesis. This method is efficient for incorporating 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Antifungal Compound Synthesis

1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from this compound derivatives, show high antifungal activity against various Candida strains. These compounds demonstrate promising selectivity and low toxicity (Zambrano-Huerta et al., 2019).

Biocatalytic Azidolysis

Biocatalytic azidolysis using enzymes and sodium azide can resolve 2,2-disubstituted epoxides, leading to the synthesis of 1-azido-2-arylpropan-2-ols. These intermediates are crucial for preparing enantiomerically enriched amino alcohols and aziridines (Molinaro et al., 2010).

Ligand Field Studies in Magnetochemistry

In magnetochemistry, the azido ligand, such as in Co(II)-azido complexes derived from this compound, provides insights into the ligand field, bonding parameters, and magnetic anisotropy. Understanding these properties is crucial for the development of magnetic materials (Schweinfurth et al., 2015).

High-Pressure Crystallography

This compound is studied in high-pressure crystallography to understand molecular conformations under different pressures. Such studies are essential for comprehending the physical properties of materials under extreme conditions (Gajda & Katrusiak, 2008).

Mechanism of Action

Target of Action

3-Azidopropan-1-ol is a reagent used in click chemistry, a powerful tool for rapidly generating diverse molecular systems . The primary targets of this compound are biomolecules such as nucleic acids, lipids, and proteins . The compound’s azide group allows it to bind to these biomolecules, enabling the creation of complex molecular architectures .

Mode of Action

The compound operates through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This process involves the reaction of an azide (from this compound) with a strained alkyne to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it ideal for modifying sensitive biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific biomolecules it is used to modify. The compound’s primary role is to enable the creation of diverse molecular systems through click chemistry . This can include the synthesis of heterocyclic compounds like dihydrooxazines and the creation of heterofunctional polyesters by 1,3-dipolar cycloaddition .

Result of Action

The result of this compound’s action is the creation of complex molecular architectures through click chemistry . This can lead to the synthesis of new compounds with potential biological activity. For example, it has been used in the synthesis of diosgenin prodrugs with anti-inflammatory and antiproliferative activity .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

3-Azido-1-propanol is harmful if swallowed. It should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge should be taken. Contaminated clothing should be changed and preventive skin protection is recommended .

Future Directions

3-Azido-1-propanol is a useful research chemical. The azide group can react with alkyne such as BCN, DBCO, Propargyl group via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups . It is available for shipping on March 20, 2024 .

properties

IUPAC Name

3-azidopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVSIWLMCCGHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451131
Record name 3-azidopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72320-38-8
Record name 3-azidopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72320-38-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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